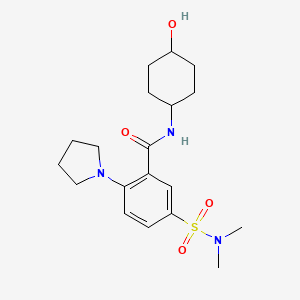
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promise in various fields, including cancer research and drug discovery.
Mechanism of Action
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide works by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the activity of specific signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment option for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide in lab experiments is its specificity. It targets specific enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide in scientific research. One area of research is the development of this compound-based therapies for cancer treatment. Researchers are also exploring the use of this compound in the development of new drugs for various diseases, including inflammatory diseases and neurodegenerative diseases. Additionally, there is ongoing research into the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-hydroxycyclohexanone with 2-amino-5-dimethylsulfamoylbenzoic acid, which results in the formation of N-(4-hydroxycyclohexyl)-2-(2-amino-5-dimethylsulfamoylphenyl)acetamide. This compound is then reacted with pyrrolidine to obtain the final product, this compound.
Scientific Research Applications
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is cancer treatment. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It works by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells.
properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21(2)27(25,26)16-9-10-18(22-11-3-4-12-22)17(13-16)19(24)20-14-5-7-15(23)8-6-14/h9-10,13-15,23H,3-8,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQESNNRVSGAZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)


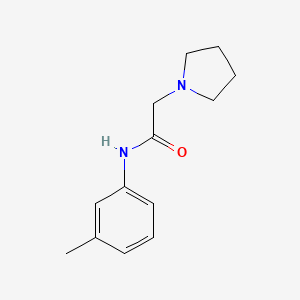
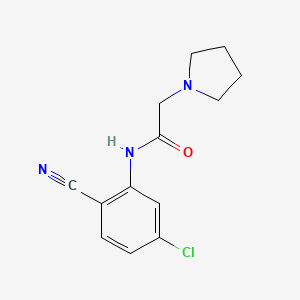
![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)
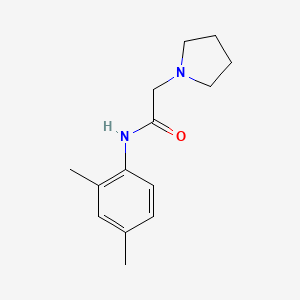
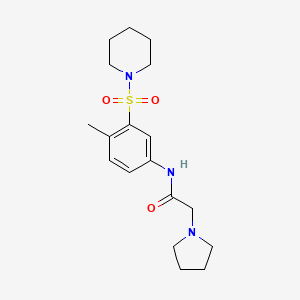
![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)